4-甲基亚磺酰基-3-丁烯基硫代葡萄糖苷

描述

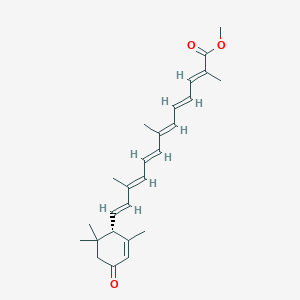

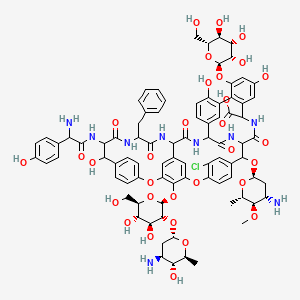

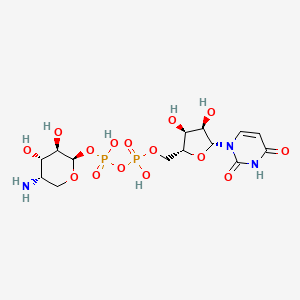

4-Methylsulfinyl-3-butenyl glucosinolate (also known as glucoraphasatin) is a type of glucosinolate, a class of sulfur- and nitrogen-containing secondary metabolites . It is mainly found in plants of the Brassicaceae family, including Brassica crops such as broccoli, cabbage, and oilseed rape . This compound is a precursor of radish phototropism-regulating substances .

Synthesis Analysis

The first total synthesis of 4-methylthio-3-butenyl glucosinolate was achieved from commercially available 1,4-butanediol . The glucosinolate framework was prepared by coupling an oximyl chloride derivative and tetraacetyl thioglucose .Molecular Structure Analysis

Glucosinolates, including 4-Methylsulfinyl-3-butenyl glucosinolate, are sulfur-rich, anionic secondary metabolites found almost exclusively within the plant order Brassicales . They have three moieties: a β-thioglucose moiety, a sulfonated oxime moiety, and a variable aglycone side chain derived from an α-amino acid .Chemical Reactions Analysis

The glucosinolate framework was prepared by coupling an oximyl chloride derivative and tetraacetyl thioglucose . A methylthio group was introduced to the framework by a Wittig reaction between triphenylphosphonium thiomethylmethylide and an aldehyde intermediate of glucosinolate .Physical And Chemical Properties Analysis

Glucosinolates are sulfur-rich, anionic secondary metabolites . They are enzymatically hydrolyzed to produce sulfate ions, D-glucose, and characteristic degradation products such as isothiocyanates .科学研究应用

水解和生物活性

4-甲基亚磺酰基-3-丁烯基硫代葡萄糖苷水解后,可以生成异硫氰酸酯和腈。这些水解产物因其在有机合成和生物活性方面的潜在用途而备受关注。研究重点从各种植物来源分离和纯化这些产物,重点关注它们在植物防御和人类健康益处中的作用。一种值得注意的水解产物萝卜硫素,已被发现具有显着的化学预防活性,并且是萝卜种子中至关重要的植物化学成分 (Vaughn & Berhow, 2004).

遗传和化学分析

4-甲基亚磺酰基-3-丁烯基硫代葡萄糖苷的研究延伸到各种植物物种的遗传和化学分析。已经对不同植物器官(例如萝卜种质)中的硫代葡萄糖苷谱进行了分析。这项研究提供了对影响硫代葡萄糖苷水平和组成的遗传因素的见解,这对于植物育种和理解植物代谢至关重要 (Wang et al., 2022).

结构和生物合成研究

了解 4-甲基亚磺酰基-3-丁烯基硫代葡萄糖苷的结构和生物合成也是一个重要的研究领域。研究已经确定了其亚砜基团的绝对构型,这对于了解其生物活性和开发相关的合成化合物至关重要。这些发现对硫代葡萄糖苷侧链的立体定向生物合成具有重要意义 (Vergara et al., 2008).

烹饪和食品加工

对烹饪和食品加工过程中硫代葡萄糖苷分解产物转化的研究揭示了新化合物的形成。这些发现对理解烹饪方法如何影响含硫代葡萄糖苷食物的营养和药理特性具有重要意义 (Hoffmann et al., 2021).

健康益处

对 4-甲基亚磺酰基-3-丁烯基硫代葡萄糖苷及其水解产物(如萝卜硫素)的健康益处进行了广泛的研究。这些研究强调了其潜在的抗癌、抗菌、抗炎和神经保护作用。与这些化合物相关的健康益处使其成为营养和药理学领域的关注对象 (Kim & Park, 2016).

作用机制

安全和危害

属性

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E,1E)-5-methylsulfinyl-N-sulfooxypent-4-enimidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO10S3/c1-25(18)5-3-2-4-8(13-23-26(19,20)21)24-12-11(17)10(16)9(15)7(6-14)22-12/h3,5,7,9-12,14-17H,2,4,6H2,1H3,(H,19,20,21)/b5-3+,13-8+/t7-,9-,10+,11-,12+,25?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFLXCZJBYSPSKU-CRHREIPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C=CCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)/C=C/CC/C(=N\OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO10S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylsulfinyl-3-butenyl glucosinolate | |

CAS RN |

28463-24-3 | |

| Record name | Glucoraphenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028463243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R,4S)-4-cyclohexyl-2-[[4-(hydroxymethyl)phenyl]methoxy]-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B1255904.png)

![(4aR,5'R,7R,8R,8aS)-5'-(2-hydroxy-5-oxo-2H-furan-4-yl)-4,7-dimethylspiro[1,4a,5,6,7,8a-hexahydronaphthalene-8,3'-oxolane]-2,2'-dione](/img/structure/B1255907.png)

![8-[3-(Diethylamino)-1-(4-methoxyphenyl)propyl]-5,7-dimethoxy-4-pentyl-1-benzopyran-2-one](/img/structure/B1255910.png)

![(1S,3R,5Z,7E,14beta,17alpha)-17-[(2S,4S)-4-(2-hydroxy-2-methylpropyl)-2-methyltetrahydrofuran-2-yl]-9,10-secoandrosta-5,7,10-triene-1,3-diol](/img/structure/B1255915.png)

![4-[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-(3-piperidinylmethoxy)-4-imidazo[4,5-c]pyridinyl]-2-methyl-3-butyn-2-ol](/img/structure/B1255916.png)